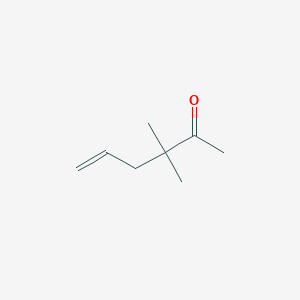

3,3-Dimethylhex-5-EN-2-one

Description

Structure

3D Structure

Propriétés

Numéro CAS |

26118-94-5 |

|---|---|

Formule moléculaire |

C8H14O |

Poids moléculaire |

126.20 g/mol |

Nom IUPAC |

3,3-dimethylhex-5-en-2-one |

InChI |

InChI=1S/C8H14O/c1-5-6-8(3,4)7(2)9/h5H,1,6H2,2-4H3 |

Clé InChI |

AICKKCPBGSMRJG-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C(C)(C)CC=C |

Origine du produit |

United States |

Synthetic Methodologies for 3,3 Dimethylhex 5 En 2 One and Its Analogues

Established Reaction Pathways for 3,3-Dimethylhex-5-en-2-one Synthesis

Established methods for the synthesis of this compound often rely on the formation of a key carbon-carbon bond at the α-position to the carbonyl group.

A direct and effective method for synthesizing this compound involves the α-alkylation of a ketone precursor. One documented procedure utilizes methyl isopropyl ketone (3-methyl-2-butanone) as the starting material. prepchem.com The enolate of methyl isopropyl ketone is generated in the presence of a base and subsequently alkylated with an allyl halide, such as allyl chloride. This reaction is effectively carried out using powdered potassium hydroxide (B78521) in toluene (B28343), facilitated by a phase-transfer catalyst like trioctylammonium chloride. The mixture of allyl chloride and methyl isopropyl ketone is added dropwise, maintaining the reaction temperature below 70°C to afford this compound (also known as 4,4-dimethylhex-1-en-5-one) in good yield. prepchem.com

Another strategy involves the derivatization of related aldehydes. For instance, the related compound 3,3-dimethylhex-5-enal (B3052200) can be converted into an unsaturated ketone through a Wittig-type reaction. A procedure using triphenyl(2-oxopropyl)phosphorine in the presence of acetic acid in tetrahydrofuran (B95107) (THF) converts the aldehyde to the corresponding enone. pku.edu.cn This highlights a pathway where an aldehyde precursor is first synthesized and then derivatized to the target ketone.

Grignard reagents are powerful nucleophiles widely used for the synthesis of ketones from various carbonyl derivatives and nitriles. masterorganicchemistry.comorganic-chemistry.org While not a direct synthesis of this compound itself, these methods are fundamental for producing a wide array of related ketones.

One common approach is the reaction of a Grignard reagent with a nitrile. libretexts.org The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming an imine salt intermediate. This intermediate is then hydrolyzed with aqueous acid to yield the ketone. libretexts.org This method is effective for producing unsymmetrical ketones. organic-chemistry.org

Alternatively, Grignard reagents can be reacted with acyl chlorides. To prevent the common side reaction where the Grignard reagent adds to the newly formed ketone to produce a tertiary alcohol, the reaction is often carried out at low temperatures or in the presence of a catalyst. acs.org Iron-catalyzed cross-coupling reactions, for example, provide a mild and convenient route to both aliphatic and aromatic ketones from acyl chlorides and Grignard reagents. acs.org

The following table summarizes general Grignard-based routes to ketones.

| Starting Material | Grignard Reagent | Intermediate | Product | Reference |

|---|---|---|---|---|

| Nitrile (R-C≡N) | R'-MgX | Imine Salt | Ketone (R-CO-R') | libretexts.org |

| Acyl Chloride (R-COCl) | R'-MgX | - | Ketone (R-CO-R') | acs.org |

| Ester (R-COOR'') | Excess R'-MgX | Ketone (R-CO-R') | Tertiary Alcohol (R-CR'₂-OH) | organic-chemistry.org |

| Carboxylate Anion (R-COO⁻) | R'-MgX | - | Ketone (R-CO-R') | organic-chemistry.org |

Catalysis offers efficient and often milder conditions for ketone synthesis. As mentioned previously, the alkylation of methyl isopropyl ketone with allyl chloride can be performed efficiently under phase-transfer catalysis. prepchem.com This method avoids the need for strong, hazardous bases like sodium amide and allows the reaction to proceed at a moderate temperature.

Another important catalytic route is the iron-catalyzed cross-coupling of acyl chlorides with Grignard reagents, which is a variation of the Grignard approach discussed earlier. acs.org The use of ferric chloride (FeCl₃) as a catalyst allows for a more controlled reaction, minimizing the formation of tertiary alcohol byproducts and making the synthesis of ketones more general and high-yielding. acs.org

| Reaction Type | Precursors | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Phase-Transfer Alkylation | Methyl isopropyl ketone, Allyl chloride | Potassium hydroxide, Trioctylammonium chloride | Toluene, <70°C, 4h | 76% | prepchem.com |

| Iron-Catalyzed Cross-Coupling | Acyl Chlorides, Grignard Reagents | Ferric Chloride (FeCl₃) | - | High | acs.org |

Enantioselective and Diastereoselective Synthesis of this compound

The creation of chiral centers with high stereocontrol is a major goal in modern organic synthesis. For ketones like this compound and its analogues, enantioselective and diastereoselective methods are crucial for accessing specific stereoisomers, which is particularly important in the synthesis of biologically active molecules. google.com

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. After the desired reaction, the auxiliary is removed, yielding an enantiomerically enriched product.

A prominent example is the use of pseudoephedrine as a chiral auxiliary. acs.org Both enantiomers of pseudoephedrine are readily available and can be acylated to form tertiary amides. The lithium enolates of these amides undergo highly diastereoselective alkylations with various alkyl halides. The resulting α-substituted products can then be converted into highly enantiomerically enriched ketones, as well as carboxylic acids, alcohols, and aldehydes, in a single step. acs.org

Another powerful approach involves N-amino cyclic carbamate (B1207046) (ACC) auxiliaries. These have been employed in the first asymmetric anti-selective aldol (B89426) addition of a ketone-derived donor that is independent of the ketone's structure. duke.edu This methodology allows for the preparation of aldol products with near-perfect anti-selectivity and enantioselectivity. duke.edu Similarly, N-acyl chiral auxiliaries, including chiral Weinreb amide equivalents, can be used. Their diastereoisomerically pure N-acyl derivatives can be converted to enantiopure ketones by treatment with an organometallic reagent, followed by removal of the auxiliary. researchgate.net

| Chiral Auxiliary | General Strategy | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| Pseudoephedrine | Diastereoselective alkylation of auxiliary-bound amide enolates. | Alkylation | α-Substituted Ketones, Acids, Alcohols | acs.org |

| N-Amino Cyclic Carbamate (ACC) | Asymmetric anti-selective aldol addition of ketone-derived donors. | Aldol Addition | β-Hydroxy Ketones | duke.edu |

| Cysteine-derived Oxazolidinone | Asymmetric transformations followed by N-to-S acyl transfer. | Acyl Transfer/Coupling | α-Amino Ketones, diverse carboxylic acid derivatives | nih.gov |

Asymmetric catalysis provides a more atom-economical approach to chiral molecules, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

For the synthesis of chiral ketones, several catalytic systems have been developed.

Phase-Transfer Catalysis: The synthesis of chiral γ-amino ketones has been achieved through a highly diastereoselective and enantioselective umpolung reaction of imines and enones, catalyzed by a cinchona alkaloid-derived phase-transfer catalyst. nih.gov

Brønsted Acid Catalysis: Chiral phosphoric acids have been used to catalyze the highly efficient and enantioselective transfer hydrogenation of α-keto ketimines, providing access to a wide range of chiral α-amino ketones with high yields and excellent enantioselectivities (up to 98% ee). acs.org

Transition Metal Catalysis: Transition metals are at the forefront of asymmetric ketone synthesis. Iridium complexes with chiral P,N,O-type ligands have been shown to be highly effective in the asymmetric hydrogenation of prochiral ketones, yielding optically enriched chiral alcohols which are precursors to ketones. mdpi.com Similarly, organocatalytic desymmetrization strategies have been employed for the synthesis of chiral Swaminathan ketones, achieving excellent enantioselectivities through an amine/acid-catalyzed intramolecular aldol condensation. rsc.org

The following table presents a summary of various asymmetric catalytic systems used for the synthesis of chiral ketones and related structures.

| Catalytic System | Reaction Type | Substrate Class | Key Features | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Cinchona Alkaloid Derivative | Phase-Transfer Catalysis (Imine Umpolung) | Imines, Enones | Direct synthesis of γ-amino ketones | Up to 92% | nih.gov |

| Chiral Phosphoric Acid | Brønsted Acid Catalysis (Transfer Hydrogenation) | α-Keto Ketimines | Broad substrate scope | Up to 98% | acs.org |

| Iridium-P,N,O Complexes | Asymmetric Hydrogenation | Prochiral Ketones | Produces chiral alcohol precursors | Up to 98% | mdpi.com |

| Amine/Acid Organocatalyst | Intramolecular Aldol Condensation (Desymmetrization) | 2-Alkyl-2-(3-oxobutyl)-cycloheptane-1,3-diones | Forms chiral bicyclic ketones | Excellent | rsc.org |

Stereocontrol during Ketone Formation

The synthesis of chiral β,γ-unsaturated ketones, such as this compound which possesses a quaternary stereocenter at the α-position, presents a significant challenge in organic synthesis. Achieving high levels of stereocontrol is crucial as the spatial arrangement of atoms can profoundly influence the biological activity and physical properties of the molecule.

Recent advancements have led to powerful catalytic systems capable of influencing the stereochemical outcome of reactions that form these ketones. One notable approach involves the copper-catalyzed enantiodivergent synthesis of (Z)- or (E)-β,γ-unsaturated ketones. In this method, the stereoselectivity is remarkably controlled by the choice of a silyl (B83357) group on the 1,3-butadienyl silane (B1218182) reactant. nih.gov For instance, reactions with a phenyldimethylsilyl-substituted diene tend to produce (Z)-β,γ-unsaturated ketones with high enantioselectivity. Conversely, using a triisopropylsilyl-substituted diene favors the formation of (E)-isomers with excellent optical purity. nih.gov

Another strategy for establishing stereocenters involves the SN2′ alkylation of γ,δ-epoxy-α,β-unsaturated cyclic ketones. rsc.org This method allows for the stereoselective construction of all-carbon quaternary stereogenic centers, a key structural feature of this compound. rsc.org Furthermore, a transition-metal-free approach using a superbase like potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) can promote the α-vinylation of ketones with arylacetylenes, yielding β,γ-unsaturated ketones, predominantly with an E configuration. organic-chemistry.org

Acid-mediated Julia-Type transformations of 2-(1-hydroxyalkyl)-1-alkylcyclopropanols, which can be derived from α,β-unsaturated ketones, also provide a pathway to stereoselectively synthesize β,γ-unsaturated ketones. researchgate.net These methodologies underscore the diverse tactics available to chemists for controlling the three-dimensional structure during the formation of complex ketones.

Emerging Synthetic Approaches and Innovations

The field of organic synthesis is continually evolving, with new technologies being developed to improve efficiency, selectivity, and sustainability. Photoredox catalysis and flow chemistry represent two such innovations with significant potential for the synthesis of this compound and its analogs.

Photoredox Catalysis in Related Systems

Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-carbon bonds under mild conditions. semanticscholar.org This technique is particularly relevant for the α-alkylation of ketones, a fundamental transformation for synthesizing compounds like this compound. semanticscholar.orgethz.ch

The strategy often employs a dual catalysis system, where a photocatalyst is paired with another catalyst, such as a chiral amine (organocatalysis) or a nickel complex. ethz.ch In a typical organocatalytic cycle, the amine catalyst reacts with a ketone to form an enamine intermediate. Simultaneously, a photocatalyst, upon absorbing light, generates a radical species from an alkyl halide. This radical then adds to the enamine. The resulting α-amino radical is oxidized to an iminium ion, which hydrolyzes to yield the α-alkylated ketone and regenerate the amine catalyst. ethz.ch This dual approach allows for high levels of enantioselectivity. ethz.chd-nb.infonih.gov

Nickel/photoredox dual catalysis has also unlocked novel reaction pathways for the coupling of various starting materials with ketones. ethz.chresearchgate.net These methods offer a milder alternative to traditional strong base-mediated alkylations, expanding the functional group tolerance and substrate scope. semanticscholar.org

Flow Chemistry Applications

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters. researchgate.netvapourtec.com These benefits are particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise control to minimize side products. unimi.it

The synthesis of ketones has been successfully adapted to flow systems. For example, the generation of soluble organosodium reagents in a flow system has been used for the high-yield synthesis of ketones from Weinreb amides. acs.org This continuous process can reproduce or even improve upon the results of traditional batch reactions. acs.org

Furthermore, combining flow chemistry with automation and machine learning has led to the development of self-optimizing reactor systems. uni-lj.siwhiterose.ac.uk These systems can autonomously vary reaction parameters like temperature and flow rate to find the optimal conditions for maximizing product yield, significantly reducing the time and resources required for process development. uni-lj.siacs.orguni-lj.si The application of flow chemistry is also highly beneficial for photochemical reactions, as the consistent light penetration and precise temperature control in a flow reactor can lead to cleaner reactions and higher yields. vapourtec.com

Optimization of Reaction Parameters and Yield Enhancement

Maximizing the yield of a desired product is a central goal of chemical synthesis. This requires careful optimization of various reaction parameters, including temperature, reaction time, solvent, and catalyst loading.

One documented synthesis of an isomer, 4,4-dimethylhex-1-en-5-one, is achieved by reacting 3-methyl-2-butanone (B44728) with allyl chloride in toluene using powdered potassium hydroxide as the base and trioctylammonium chloride as a phase-transfer catalyst. By maintaining the temperature below 70°C and stirring for 4 hours, a yield of 76% can be obtained. prepchem.com

For condensation reactions like the Claisen-Schmidt, which is a common method for forming α,β-unsaturated ketones, catalyst selection is paramount. A study using hierarchical MgO microspheres as a catalyst for the reaction between an aldehyde and a ketone demonstrated that optimizing parameters such as catalyst amount (20 wt%), solvent (ethanol), and temperature (80°C) could lead to 100% conversion of the starting material and a 90% yield of the chalcone (B49325) product. rsc.org The catalyst also showed excellent recyclability over multiple cycles. rsc.org

Modern optimization strategies often move beyond the traditional one-factor-at-a-time (OFAT) approach. acs.org Self-optimizing flow reactors, guided by machine learning algorithms, can explore a wide range of reaction conditions to identify a global optimum. For a Claisen-Schmidt condensation, such a system was able to find conditions that produced a 63.6% yield of the desired product by systematically adjusting reagent concentrations and temperature. whiterose.ac.uk These intelligent systems represent a powerful approach to enhancing reaction yields and improving process efficiency. uni-lj.siwhiterose.ac.uk

Compound Information Table

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | This compound | C₈H₁₄O | 126.20 | 26118-94-5 |

| 3-methyl-2-butanone | 3-methylbutan-2-one | C₅H₁₀O | 86.13 | 563-80-4 |

| Allyl chloride | 3-chloroprop-1-ene | C₃H₅Cl | 76.52 | 107-05-1 |

| Potassium tert-butoxide | Potassium 2-methylpropan-2-olate | C₄H₉KO | 112.21 | 865-47-4 |

| Acetyl chloride | Ethanoyl chloride | C₂H₃ClO | 78.50 | 75-36-5 |

| 2-methyl-1-pentene | 2-methylpent-1-ene | C₆H₁₂ | 84.16 | 763-29-1 |

Research Findings Summary

| Topic | Key Finding | Reaction Type | Reported Yield | Reference |

| Stereocontrol | Silyl group on diene controls (Z)- or (E)-selectivity in Cu-catalyzed synthesis of β,γ-unsaturated ketones. | Copper-Catalyzed Acylation | High enantioselectivity | nih.gov |

| Yield Enhancement | Reaction of 3-methyl-2-butanone and allyl chloride with KOH in toluene. | Alkylation | 76% | prepchem.com |

| Optimization | Optimized Claisen-Schmidt condensation using MgO microsphere catalyst. | Claisen-Schmidt Condensation | 90% | rsc.org |

| Flow Chemistry | Self-optimizing flow reactor enhanced yield in a Claisen-Schmidt condensation. | Claisen-Schmidt Condensation | 63.6% | whiterose.ac.uk |

| Photoredox Catalysis | Dual enamine/photoredox catalysis enables asymmetric α-alkylation of aldehydes and ketones. | α-Alkylation | Good enantioselectivity | ethz.ch |

Reactivity and Transformational Chemistry of 3,3 Dimethylhex 5 En 2 One

Nucleophilic and Electrophilic Additions to the Carbonyl Moiety

The carbonyl group in 3,3-Dimethylhex-5-en-2-one is a primary site for nucleophilic attack. However, the bulky gem-dimethyl groups are expected to significantly impede the approach of nucleophiles, potentially requiring more forcing reaction conditions compared to unhindered ketones.

The addition of organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), to the carbonyl carbon is a fundamental transformation for the formation of tertiary alcohols. In the case of this compound, this reaction would proceed via nucleophilic attack on the electrophilic carbonyl carbon.

Reaction Scheme:

The steric hindrance at the α-position would likely necessitate higher temperatures or longer reaction times to achieve significant conversion. The choice of the organometallic reagent would also be critical; smaller, more reactive reagents like methylmagnesium bromide or methyllithium (B1224462) would be expected to react more readily than bulkier reagents.

Table 1: Predicted Outcomes of Organometallic Addition to this compound

| Organometallic Reagent | Expected Product | Predicted Reactivity |

|---|---|---|

| Methylmagnesium bromide | 3,3,5-Trimethylhept-6-en-5-ol | Moderate to Good |

| tert-Butylmagnesium chloride | 2,2,3,3-Tetramethyl-5-vinyl-hexan-4-ol | Low to Negligible |

Condensation reactions, such as the Aldol (B89426) and Wittig reactions, are cornerstone C-C bond-forming reactions in organic synthesis.

Aldol Condensation: For an aldol reaction to occur, the ketone must be able to form an enolate. This compound possesses enolizable protons on the acetyl methyl group. However, the formation of the enolate would be sterically hindered. Under basic conditions, deprotonation would lead to a thermodynamically favored enolate. This enolate could then, in principle, react with an aldehyde, such as benzaldehyde. The steric congestion around the enolate would likely disfavor self-condensation and favor reaction with a non-enolizable aldehyde.

Wittig Reaction: The Wittig reaction provides a pathway to convert ketones into alkenes. This reaction involves the attack of a phosphorus ylide on the carbonyl carbon. The steric hindrance around the carbonyl of this compound would be a significant barrier to the approach of the bulky Wittig reagent. The success of this reaction would likely depend on the use of a highly reactive, non-stabilized ylide and potentially elevated temperatures.

Transformations Involving the Terminal Alkene Functionality

The terminal alkene in this compound is susceptible to a variety of electrophilic addition and oxidation reactions. The presence of the nearby carbonyl group is not expected to significantly influence the electronic nature of this isolated double bond.

Hydrofunctionalization reactions involve the addition of H-Y across the double bond.

Hydroboration-Oxidation: This two-step sequence is a classic method for the anti-Markovnikov hydration of an alkene. Treatment of this compound with a borane (B79455) source (e.g., BH₃•THF) followed by oxidation with hydrogen peroxide and base would be expected to yield the corresponding primary alcohol, 3,3-dimethyl-6-hydroxyhexan-2-one. The steric hindrance from the gem-dimethyl groups is not anticipated to significantly affect the regioselectivity of the hydroboration step on the terminal alkene.

Oxymercuration-Demercuration: This reaction sequence typically results in the Markovnikov hydration of an alkene. For a terminal alkene, this would lead to a secondary alcohol. Applying this to this compound would be predicted to yield 3,3-dimethyl-5-hydroxyhexan-2-one.

Table 2: Predicted Products of Hydrofunctionalization of this compound

| Reaction | Reagents | Major Product |

|---|---|---|

| Hydroboration-Oxidation | 1. BH₃•THF; 2. H₂O₂, NaOH | 3,3-Dimethyl-6-hydroxyhexan-2-one |

Epoxidation: The terminal double bond can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is generally efficient for unhindered alkenes. The product would be 3,3-dimethyl-5-(oxiran-2-yl)butan-2-one.

Dihydroxylation: Dihydroxylation of the alkene would lead to the formation of a vicinal diol. This can be achieved using reagents like osmium tetroxide (OsO₄) in a syn-dihydroxylation, or through the hydrolysis of an epoxide to achieve an anti-dihydroxylation. Syn-dihydroxylation with OsO₄ would yield 3,3-dimethyl-5,6-dihydroxyhexan-2-one.

Rearrangement Chemistry

β,γ-Unsaturated ketones are known to undergo a variety of rearrangement reactions, often promoted by acid or light. One of the most characteristic photochemical reactions of β,γ-enones is the oxa-di-π-methane rearrangement . researchgate.net

Upon direct or sensitized irradiation, β,γ-unsaturated ketones can rearrange to form cyclopropyl (B3062369) ketones. For this compound, this would involve the formation of a diradical intermediate followed by cyclization and rearrangement to yield a vinylcyclopropyl ketone. The exact structure of the product would depend on the specific photochemical conditions and the intricate mechanistic pathway, which can be complex for acyclic systems.

Meyer-Schuster Rearrangement Studies of this compound

The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.org While this compound itself does not possess the requisite propargyl alcohol functionality for a direct Meyer-Schuster rearrangement, it can be readily converted to a suitable precursor.

A general representation of this two-step transformation is presented in the table below:

| Step | Reactants | Reagents | Product |

| 1 | This compound, Ethoxyacetylene | Organolithium reagent (e.g., n-butyllithium) | Tertiary propargyl alcohol intermediate |

| 2 | Tertiary propargyl alcohol intermediate | Lewis acid catalyst | α,β-Unsaturated ketone |

Analogous Carbocation Rearrangements

The quaternary carbon atom in this compound makes it a candidate for interesting carbocation rearrangements, analogous to the well-known Wagner-Meerwein rearrangement. wikipedia.org Such rearrangements typically involve the 1,2-shift of an alkyl, aryl, or hydride group to an adjacent carbocation, leading to a more stable carbocationic intermediate. wikipedia.org

While specific studies on the carbocation rearrangements of this compound are not extensively documented, the general principles of physical organic chemistry allow for the prediction of its behavior under acidic conditions. Protonation of the carbonyl oxygen would generate an oxocarbenium ion. Furthermore, protonation of the terminal double bond would lead to a secondary carbocation. This secondary carbocation could then undergo a 1,2-alkyl shift, specifically the migration of one of the methyl groups from the quaternary center, to form a more stable tertiary carbocation.

The favorability of such a rearrangement would be influenced by the specific reaction conditions, including the nature of the acid catalyst and the solvent system. These types of shifts are fundamental in the chemistry of terpenes and other natural products containing similar structural motifs. wikipedia.org

Cycloaddition and Ring-Forming Reactions

The presence of a terminal double bond in this compound opens up possibilities for various cycloaddition and ring-forming reactions.

Ring-Closing Metathesis on Derivatives

Ring-closing metathesis (RCM) is a powerful tool in organic synthesis for the formation of cyclic compounds. While this compound itself is not a direct substrate for RCM, derivatives of this compound can be effectively cyclized.

In a synthetic sequence, a derivative of this compound, which has been further functionalized to contain a second double bond, can undergo RCM. google.com For instance, after a series of transformations, a diene precursor can be subjected to a Grubbs-type catalyst to facilitate the ring closure. This strategy has been employed in the synthesis of enantiomers of 2-(1,5,5-trimethylcyclopent-2-en-1-yl)ethyl acetate (B1210297). google.com

The efficiency of the RCM reaction is dependent on several factors, including the choice of catalyst, the solvent, and the concentration of the substrate. The general scheme for such a reaction on a suitable diene derivative of this compound is outlined below:

| Reactant | Catalyst | Product |

| Diene derivative of this compound | Grubbs-II catalyst | Cyclopentene derivative |

Intramolecular Cyclization Pathways (e.g., Prins-type cyclizations in analogues)

The Prins reaction involves the acid-catalyzed addition of an aldehyde or ketone to an alkene. wikipedia.org In its intramolecular variant, this reaction can be a powerful method for the construction of cyclic ethers and alcohols. utexas.edu For a molecule like this compound, a Prins-type cyclization would require the carbonyl group to interact with the terminal double bond.

Under acidic conditions, protonation of the carbonyl oxygen would activate it towards nucleophilic attack by the double bond. This would lead to the formation of a cyclic carbocation intermediate, which can then be trapped by a nucleophile to yield a substituted cyclic product. The regioselectivity and stereoselectivity of such cyclizations are often influenced by the nature of the Lewis acid used and the substitution pattern of the unsaturated ketone. nih.govresearchgate.net While specific examples for this compound are not prevalent in the literature, the reactivity of analogous γ,δ-unsaturated ketones suggests that such cyclizations are plausible. utexas.edu

[4+2] Cycloadditions and Related Pericyclic Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. wikipedia.org In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene). The double bond in this compound could potentially act as a dienophile.

However, the reactivity of the double bond in this compound as a dienophile is expected to be relatively low due to the lack of activating electron-withdrawing groups in close proximity. In contrast, α,β-unsaturated ketones are generally more reactive dienophiles. princeton.eduacs.orgacs.org Despite this, under suitable conditions, such as the use of Lewis acid catalysts to lower the LUMO of the dienophile, or under high pressure or thermal conditions, the participation of the double bond in this compound in [4+2] cycloadditions with electron-rich dienes could be envisaged. wikipedia.org

Radical Reactions and their Applications

Free radical reactions offer an alternative pathway for the cyclization of unsaturated compounds. Manganese(III)-based oxidative free-radical cyclizations are a versatile method for the synthesis of cyclic ketones. acs.orgacs.org This methodology can be applied to a wide range of unsaturated ketones. acs.orgacs.org

In a typical reaction, manganese(III) acetate is used to generate an α-keto radical from the enol form of the ketone. brandeis.edu This radical can then undergo an intramolecular addition to the double bond to form a new carbon-carbon bond and a new radical center. The resulting radical can then be further oxidized to a cation and subsequently lose a proton to form a stable cyclic product.

For this compound, the formation of the α-keto radical at the C-2 position would be followed by a 5-exo-trig cyclization, which is generally a favored pathway in radical cyclizations, to yield a cyclopentane (B165970) derivative. The general steps for such a proposed radical cyclization are summarized in the following table:

| Step | Description | Intermediate/Product |

| 1 | Oxidation of the enolate of this compound with Mn(III) | α-keto radical |

| 2 | Intramolecular 5-exo-trig radical cyclization | Cyclopentyl radical |

| 3 | Oxidation of the cyclopentyl radical and subsequent elimination | Substituted cyclopentenone |

This approach provides a powerful method for the construction of five-membered rings, a common structural motif in natural products.

Mechanistic Elucidation of Key Transformations

A thorough understanding of a chemical compound's reactivity hinges on the detailed elucidation of its reaction mechanisms. This involves kinetic studies to determine reaction rates, the identification of transient intermediate species, and understanding the influence of catalysts. For this compound, such specific information is not currently available in the public domain.

Kinetic Investigations and Rate-Determining Steps

No experimental or computational studies detailing the kinetic parameters, such as rate constants, activation energies, or reaction orders, for transformations involving this compound have been found. Consequently, the rate-determining steps for its characteristic reactions have not been established.

In analogous systems, such as the intramolecular carbonyl-ene reactions of unsaturated aldehydes, kinetic studies have been performed. For example, investigations into the cyclization of 5-methylhex-5-enal (B6153755) have suggested that the carbon-carbon bond-forming step is at least partially rate-limiting. acs.orgacs.org However, it is also noted that ketones, such as the structurally similar 6-methylhept-6-en-2-one, exhibit reduced reactivity and selectivity under similar conditions, implying that the mechanistic details and rate-determining steps may differ significantly. acs.orgacs.org Without direct studies on this compound, any extrapolation of these findings would be purely speculative.

Identification and Characterization of Reaction Intermediates

The direct observation, trapping, or spectroscopic characterization of reaction intermediates is crucial for confirming a proposed mechanistic pathway. For this compound, there is no available literature that identifies or characterizes any such intermediates.

In related chemical systems, the formation of oxocarbenium ions has been proposed as key intermediates in acid-catalyzed reactions of unsaturated carbonyl compounds. acs.org It is plausible that similar cationic intermediates could play a role in the reactions of this compound. However, without experimental or computational evidence specific to this compound, the nature and structure of any potential intermediates remain unconfirmed.

Role of Catalysis in Mechanistic Pathways

While the use of catalysts in reactions involving compounds with similar functional groups is well-documented, specific studies on how catalysts influence the mechanistic pathways of this compound are not available. General principles of catalysis suggest that catalysts would function to lower the activation energy of a reaction, potentially by stabilizing transition states or key intermediates. For instance, in the broader context of carbonyl-ene reactions, Brønsted and Lewis acids are employed to activate the carbonyl group, facilitating the key bond-forming steps. acs.orgacs.org However, the specific catalytic cycles, catalyst-substrate interactions, and their influence on the reaction kinetics and selectivity for this compound have not been reported.

Advanced Spectroscopic Analysis and Structural Elucidation of 3,3 Dimethylhex 5 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR for Structural Connectivity

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the foundational data for establishing the carbon-hydrogen framework of 3,3-Dimethylhex-5-en-2-one. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of each atom in the molecule.

The structure and numbering scheme for this compound are as follows:

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The acetyl methyl protons (H-1) would appear as a sharp singlet. The gem-dimethyl protons at C-3 are also equivalent and would appear as a singlet. The methylene (B1212753) protons at C-4, being adjacent to the chiral-like quaternary center and the vinyl group, would likely appear as a triplet. The vinyl group protons (H-5 and H-6) would exhibit more complex splitting patterns due to both geminal and vicinal coupling, resulting in a complex multiplet for H-5 and distinct signals for the two diastereotopic H-6 protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals, corresponding to each carbon atom in the molecule. The carbonyl carbon (C-2) would have the most downfield chemical shift. The quaternary carbon (C-3) and the carbons of the vinyl group (C-5 and C-6) would appear in the characteristic regions for these functional groups. The different methyl groups (C-1 and the two methyls on C-3) and the methylene carbon (C-4) would be found in the upfield aliphatic region.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-1 | ~2.1 | Singlet | 3H |

| C(3)-CH₃ | ~1.1 | Singlet | 6H |

| H-4 | ~2.2 | Doublet | 2H |

| H-5 | ~5.8 | Multiplet (ddt) | 1H |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~25 |

| C-2 | ~210 |

| C-3 | ~45 |

| C(3)-CH₃ | ~25 |

| C-4 | ~48 |

| C-5 | ~135 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Assignment

Two-dimensional (2D) NMR techniques are crucial for confirming the assignments made from 1D spectra and for elucidating complex structural connectivities.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. For this compound, a key COSY correlation would be observed between the methylene protons at H-4 and the vinylic proton at H-5. Further correlations would be seen between the H-5 proton and the terminal vinyl protons at H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would definitively link the proton signals to their corresponding carbon signals, for example, confirming the assignments of the C-4, C-5, and C-6 carbons and their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is invaluable for piecing together the molecular skeleton. Key HMBC correlations would include:

Protons H-1 to carbons C-2 and C-3.

The gem-dimethyl protons on C-3 to carbons C-2, C-4, and the other methyl carbon.

Protons H-4 to carbons C-3, C-5, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and preferred conformations of the molecule. For instance, NOESY could reveal spatial proximity between the gem-dimethyl groups and the adjacent methylene (H-4) protons, helping to define the molecule's conformational preferences around the C3-C4 bond.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.

The most prominent features in the FT-IR spectrum would be:

C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl group is expected in the region of 1715-1720 cm⁻¹. The position indicates that the carbonyl is not conjugated with the double bond.

C=C Stretch: A medium to weak absorption band for the isolated carbon-carbon double bond would appear around 1640 cm⁻¹.

Vinylic C-H Stretch: The stretching vibration of the hydrogens attached to the double bond (=C-H) typically appears at a frequency just above 3000 cm⁻¹ (e.g., 3010-3090 cm⁻¹).

Alkyl C-H Stretch: The stretching vibrations for the methyl and methylene C-H bonds will be observed as strong bands in the region just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Ketone | ~1715 | Strong |

| C=C Stretch | Alkene | ~1640 | Medium-Weak |

| =C-H Stretch | Alkene | >3000 | Medium |

Raman Spectroscopy for Conformational Studies

Raman spectroscopy is complementary to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The C=C double bond, which often shows a weak signal in the IR spectrum, typically produces a strong signal in the Raman spectrum.

For this compound, Raman spectroscopy can be effectively used for conformational analysis. While this molecule lacks the s-cis/s-trans isomerism found in conjugated systems, the vibrational frequencies and intensities of bands in the low-frequency region of the Raman spectrum are sensitive to the conformation of the alkyl chain. By studying the Raman spectrum, potentially at different temperatures, it is possible to gain insights into the rotational isomerism around the C-C single bonds. This technique allows for the identification of different stable conformers and the determination of their relative energies.

Table of Compounds Mentioned

| Compound Name |

|---|

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) distinguishes between compounds that have the same nominal mass by measuring the mass-to-charge ratio (m/z) to several decimal places. libretexts.org This precision is crucial for unequivocally determining the elemental composition of a molecule. nih.gov The molecular formula of this compound is C₈H₁₄O. nih.gov

The exact mass is calculated by summing the masses of the most abundant isotopes of the constituent atoms (e.g., ¹²C, ¹H, ¹⁶O). missouri.edu For C₈H₁₄O, the calculated monoisotopic mass is 126.104465 Da. nih.gov HRMS can experimentally verify this value with high accuracy, typically within a few parts per million (ppm), confirming the elemental formula and ruling out other potential formulas with the same nominal mass of 126. enovatia.com

| Molecular Formula | Nominal Mass (Da) | Calculated Exact Mass (Da) |

|---|---|---|

| C₈H₁₄O | 126 | 126.104465 |

| C₇H₁₀N₂ | 126 | 122.084398 |

| C₉H₁₈ | 126 | 126.140851 |

Electron Ionization (EI) mass spectrometry causes the molecular ion to fragment in predictable ways, providing a unique fingerprint that aids in structural elucidation. libretexts.org The fragmentation of this compound can be analyzed to confirm its specific arrangement of atoms. The major fragmentation pathways for ketones typically involve cleavage of the carbon-carbon bonds adjacent to the carbonyl group, known as α-cleavage. libretexts.org

Experimental GC-MS data for this compound reveals several key fragment ions. nih.gov The most prominent fragmentation patterns include:

α-Cleavage: The bond between C2 and C3 can break, leading to the formation of a stable acylium ion [CH₃CO]⁺ at m/z 43. Alternatively, cleavage of the C3-C4 bond would lead to the loss of an allyl radical (•CH₂CH=CH₂) to form a fragment at m/z 85, or loss of a methyl group to form a fragment at m/z 111.

McLafferty-type Rearrangement: β,γ-unsaturated ketones can undergo rearrangements. A notable fragment is observed at m/z 83, which can be attributed to the loss of an acetyl radical following rearrangement. The base peak at m/z 55 corresponds to the [C₄H₇]⁺ ion, a stable allyl cation, formed through cleavage and rearrangement. The molecular ion peak [M]⁺ is observed at m/z 126.

| m/z | Proposed Fragment Ion | Possible Fragmentation Pathway |

|---|---|---|

| 126 | [C₈H₁₄O]⁺• | Molecular Ion |

| 111 | [C₇H₁₁O]⁺ | Loss of •CH₃ |

| 85 | [C₅H₉O]⁺ | Loss of •C₃H₅ (allyl radical) |

| 83 | [C₆H₁₁]⁺ | Rearrangement and loss of •CH₃CO |

| 55 | [C₄H₇]⁺ | Allyl cation fragment |

| 43 | [CH₃CO]⁺ | Acylium ion from α-cleavage |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. uobabylon.edu.iq The structure of this compound contains two chromophores that are not in conjugation: an isolated carbonyl group (C=O) and an isolated carbon-carbon double bond (C=C).

The electronic transitions for these isolated chromophores occur at characteristic wavelengths:

n→π* Transition: The carbonyl group exhibits a weak absorption band corresponding to the transition of a non-bonding electron (from an oxygen lone pair) to an anti-bonding π* orbital. For non-conjugated aliphatic ketones, this transition typically occurs in the range of 270-300 nm with a low molar absorptivity (ε). masterorganicchemistry.com

π→π* Transition: The isolated carbon-carbon double bond undergoes a high-energy π→π* transition. This absorption is strong but occurs at a shorter wavelength, typically below 200 nm (around 170-190 nm), which is often outside the range of standard laboratory spectrophotometers. uobabylon.edu.iq

Because the two chromophores are not conjugated, their electronic transitions occur independently, and the spectrum is expected to be a simple superposition of the absorptions of a ketone and an alkene. The absence of a strong absorption band in the 215-250 nm region confirms the lack of conjugation between the C=C and C=O groups. youtube.com

| Chromophore | Transition | Expected λmax (nm) | Characteristics |

|---|---|---|---|

| C=O (Ketone) | n→π | ~270-300 | Weak intensity (low ε) |

| C=C (Alkene) | π→π | <200 | Strong intensity (high ε) |

X-ray Crystallography of Crystalline Derivatives and Analogues

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org Since this compound is a liquid at standard conditions, this technique would require its conversion into a suitable crystalline derivative. The analysis of such a derivative could provide precise information on bond lengths, bond angles, and stereochemistry. nih.gov

If a chiral derivative of this compound were synthesized and crystallized in a chiral space group, X-ray crystallography could be used to determine its absolute configuration. By analyzing the anomalous dispersion of the X-rays, the precise spatial arrangement of the atoms can be established without ambiguity, which is particularly important for stereochemically complex molecules.

The crystal packing of a derivative would be governed by various intermolecular interactions. In a crystalline derivative of a ketone, one would expect to observe weak intermolecular forces such as van der Waals forces and potentially stronger, more directional interactions like C-H···O hydrogen bonds involving the carbonyl oxygen as an acceptor. The analysis of these interactions provides insight into how molecules organize in the solid state, which influences physical properties like melting point and solubility.

Computational and Theoretical Investigations of 3,3 Dimethylhex 5 En 2 One

Quantum Chemical Calculations for Molecular Architecture

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and electronic properties of 3,3-Dimethylhex-5-en-2-one. These methods allow for a detailed exploration of the molecule's potential energy surface to identify stable conformations and understand its electronic landscape.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the geometry of this compound can be optimized to find its most stable arrangement of atoms in space. This process minimizes the energy of the molecule, providing accurate bond lengths, bond angles, and dihedral angles.

The electronic structure, including the distribution of electron density, molecular orbitals, and electrostatic potential, can also be determined. These calculations reveal regions of the molecule that are electron-rich or electron-poor, which is critical for predicting sites of nucleophilic or electrophilic attack.

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more intensive than DFT, can provide benchmark-quality data on the geometry and energy of this compound. These high-accuracy calculations are particularly valuable for validating results from less computationally demanding methods and for obtaining precise energetic information.

Conformational Analysis and Energetic Minima

The presence of rotatable single bonds in this compound gives rise to various possible conformations. A systematic conformational analysis, often performed by scanning the potential energy surface through the rotation of key dihedral angles, is essential to identify the different stable conformers and the transition states that connect them. By calculating the relative energies of these conformers, the global minimum energy structure, which is the most populated conformation at thermal equilibrium, can be identified. This analysis is crucial for understanding the molecule's flexibility and how its shape influences its properties and reactivity.

Computational Spectroscopic Data Prediction and Validation

Computational methods are powerful tools for predicting spectroscopic data, which can then be used to interpret and validate experimental spectra.

Predicted NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for this compound. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The predicted spectra serve as a valuable reference for assigning peaks in experimentally obtained NMR data and can help to confirm the proposed molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on typical computational outputs for similar structures.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH₃) | 2.15 | 27.5 |

| C2 (C=O) | - | 212.0 |

| C3 (C(CH₃)₂) | - | 45.0 |

| C3-CH₃ | 1.10 | 25.0 |

| C4 (CH₂) | 2.30 | 48.0 |

| C5 (=CH) | 5.80 | 135.0 |

| C6 (=CH₂) | 5.05, 5.10 | 118.0 |

Calculated Vibrational Frequencies and Intensities

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Computational frequency calculations, typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)), can predict the vibrational frequencies and their corresponding intensities. These calculated spectra can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational bands to specific molecular motions, such as C=O stretching, C=C stretching, and various bending modes. A scaling factor is often applied to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other method-inherent approximations.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups of this compound (Note: These are hypothetical values based on typical computational outputs for similar structures.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted Intensity |

| C=O Stretch | 1715 | Strong |

| C=C Stretch (alkene) | 1640 | Medium |

| C-H Stretch (sp²) | 3080 | Medium |

| C-H Stretch (sp³) | 2960-2870 | Strong |

| CH₂ Bend (scissoring) | 1465 | Medium |

| CH₃ Bend (asymmetric) | 1450 | Medium |

| =CH₂ Bend (out-of-plane) | 910 | Strong |

Simulated UV-Vis Spectra and Electronic Excitations (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. For a β,γ-unsaturated ketone like this compound, TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions.

The primary electronic transitions of interest in this molecule involve the promotion of electrons from occupied to unoccupied molecular orbitals. Typically, for a ketone, the lowest energy transition is the n → π* transition, involving an electron from a non-bonding lone pair orbital (n) on the oxygen atom moving to an anti-bonding π* orbital of the carbonyl group. Another significant transition is the π → π* transition, associated with the carbon-carbon double bond of the allyl group.

TD-DFT calculations, often performed with functionals like B3LYP and a suitable basis set (e.g., 6-31+G(d,p)), can simulate the UV-Vis spectrum by calculating the excitation energies and oscillator strengths of these transitions. rsc.org The results help in assigning the absorption bands observed in experimental spectra. For β,γ-unsaturated ketones, the spatial separation of the carbonyl (C=O) and alkene (C=C) chromophores leads to interesting electronic behavior, which can be probed by these computational methods. nih.gov The degree of interaction between these two groups influences the energies of the molecular orbitals and, consequently, the absorption wavelengths.

Table 1: Representative Electronic Transitions for β,γ-Unsaturated Ketones This table is illustrative and based on general knowledge of similar compounds, as specific data for this compound is not available in the cited literature.

| Transition Type | Involved Orbitals | Typical Wavelength Region (nm) | Oscillator Strength |

| n → π | HOMO → LUMO | 280 - 320 | Weak |

| π → π | HOMO-1 → LUMO | 180 - 220 | Strong |

Note: HOMO stands for Highest Occupied Molecular Orbital, and LUMO stands for Lowest Unoccupied Molecular Orbital. The exact orbital numbers may vary.

Theoretical Studies on Reaction Mechanisms

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction pathways and the factors that control them.

For reactions involving this compound, such as isomerization to its α,β-unsaturated analog or photochemical rearrangements, theoretical methods can be used to locate and characterize the transition state (TS) structures. researchgate.net A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

When a reaction can proceed through multiple pathways to yield different products, computational studies can help rationalize the observed selectivity. By comparing the activation energies of the competing pathways, the kinetically favored product can be predicted, as it will be formed via the pathway with the lowest energy barrier. researchgate.net

For this compound, this could apply to understanding the regioselectivity of addition reactions or the competition between different photochemical rearrangements (e.g., 1,3-acyl shift vs. oxa-di-π-methane rearrangement). researchgate.netstackexchange.com The steric hindrance caused by the gem-dimethyl group at the α-position is a key structural feature. Theoretical calculations can quantify the steric and electronic effects of this group on the stability of various intermediates and transition states, thereby explaining why one reaction pathway is preferred over another.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will react. taylorandfrancis.com

For this compound, the HOMO is likely to be associated with the C=C double bond's π orbital or the oxygen's non-bonding orbitals, making these sites nucleophilic. The LUMO is typically the π* orbital of the carbonyl group, making the carbonyl carbon electrophilic.

By analyzing the energies of the HOMO and LUMO, one can predict the molecule's behavior in various reactions. For example, in a reaction with a nucleophile, the interaction will be governed by the nucleophile's HOMO and the ketone's LUMO. In contrast, in a reaction with an electrophile, the interaction between the electrophile's LUMO and the ketone's HOMO will be dominant. Reactivity descriptors, such as the HOMO-LUMO energy gap, can indicate the molecule's chemical stability and reactivity. researchgate.net

Table 2: Application of FMO Theory to Predict Reactivity This table provides a conceptual framework for applying FMO theory.

| Reaction Type | Interacting Orbitals | Predicted Reactive Site on Ketone |

| Nucleophilic Attack | Nucleophile HOMO → Ketone LUMO | Carbonyl Carbon |

| Electrophilic Attack | Ketone HOMO → Electrophile LUMO | C=C Double Bond or Carbonyl Oxygen |

| Pericyclic Reactions | HOMO/LUMO interactions with diene/dienophile | C=C Double Bond |

Molecular Dynamics Simulations (if applicable)

While specific molecular dynamics (MD) simulations for this compound are not documented in the searched literature, this technique is highly valuable for studying the behavior of molecules in the condensed phase.

Molecular dynamics simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational dynamics and intermolecular interactions. frontiersin.org For this compound, an MD simulation in a solvent like water or methanol (B129727) would reveal how the solvent molecules arrange themselves around the solute (the solvation shell). researchgate.net

Structure-Reactivity Relationship Modeling of this compound

The reactivity of this compound is primarily dictated by the interplay of its key functional groups: the ketone carbonyl group and the carbon-carbon double bond. The conjugation of the double bond with the carbonyl group creates an α,β-unsaturated ketone system, which is a well-studied and reactive chemical motif. Computational and theoretical investigations into molecules with this feature provide a framework for understanding and predicting the chemical behavior of this compound.

The modeling of structure-reactivity relationships for α,β-unsaturated carbonyl compounds often involves quantitative structure-activity relationship (QSAR) studies. nih.govtandfonline.com These models are built on the principle that variations in the molecular structure of a series of compounds correlate with changes in their observed biological activity or chemical reactivity. tandfonline.com For a molecule like this compound, descriptors such as constitutional, topological, geometrical, electrostatic, and quantum chemical properties would be calculated to build such a model. tandfonline.com

A central aspect of the reactivity of α,β-unsaturated ketones is their susceptibility to nucleophilic attack, particularly through Michael addition. nih.govacs.org The carbonyl group is highly polar, resulting in a partial positive charge on the carbonyl carbon, making it a target for nucleophiles. britannica.com This polarity is a key factor in the reactivity of aldehydes and ketones. pressbooks.pub Computational studies, often employing density functional theory (DFT), are used to investigate the transition states and energetics of such reactions. nih.govsemanticscholar.org These studies can elucidate the stereochemical outcomes of reactions like the Michael addition. nih.govresearchgate.net

The electronic effects of substituents on the reactivity of α,β-unsaturated enones have also been a subject of computational analysis. mendeley.com In the case of this compound, the two methyl groups at the 3-position exert an electron-donating inductive effect. This effect can influence the electron density distribution across the conjugated system, potentially modulating the reactivity of the carbonyl carbon and the β-carbon towards nucleophiles. Generally, aldehydes are more reactive than ketones in nucleophilic additions due to steric and electronic factors; ketones have two electron-donating alkyl groups that stabilize the partial positive charge on the carbonyl carbon, making them less reactive. pressbooks.publibretexts.org

The presence of the terminal vinyl group also introduces another site of potential reactivity, although the conjugated system is typically the more reactive center for nucleophilic additions. Theoretical models can predict the relative reactivity of different sites within the molecule. For instance, computational screening can be used to model the reactivity of substituted alkenes towards nucleophiles like thiols. semanticscholar.org

The table below summarizes key structural features of this compound and their expected influence on its reactivity, based on established principles from computational studies of related compounds.

| Structural Feature | Influence on Reactivity |

| α,β-Unsaturated Ketone | Creates a conjugated system susceptible to nucleophilic attack, particularly 1,4-conjugate (Michael) addition. |

| Carbonyl Group | The polarized C=O bond makes the carbonyl carbon an electrophilic center, prone to nucleophilic addition. |

| Dimethyl Substitution (C3) | Electron-donating methyl groups may slightly decrease the electrophilicity of the β-carbon and the carbonyl carbon. Steric hindrance from the gem-dimethyl group can also influence the approach of nucleophiles. |

| Terminal Alkene (C5-C6) | Provides an additional site for electrophilic addition reactions, although generally less reactive towards nucleophiles than the conjugated system. |

Applications of 3,3 Dimethylhex 5 En 2 One in Advanced Organic Synthesis

As a Versatile Intermediate in Natural Product Synthesis

The strategic placement of functional groups within 3,3-dimethylhex-5-en-2-one makes it an ideal starting material for the synthesis of a range of natural products, most notably in the preparation of insecticides and insect pheromones.

Precursor to Pyrethroid Insecticides

Derivatives of this compound are valuable intermediates in the synthesis of pyrethroid insecticides. nih.gov Pyrethroids are synthetic compounds that mimic the structure and insecticidal properties of the natural pyrethrins, which are found in chrysanthemum flowers. nih.gov A key structural component of many pyrethroids is chrysanthemic acid. gla.ac.uk The synthesis of this acid moiety can be achieved through various routes, and intermediates derived from this compound play a crucial role in some of these synthetic pathways.

The general strategy involves the modification of the this compound backbone to construct the characteristic gem-dimethylcyclopropane ring of chrysanthemic acid. This transformation can be envisioned through a multi-step sequence, potentially involving a Favorskii rearrangement of a corresponding α-halo ketone derivative. ddugu.ac.inwikipedia.org The Favorskii rearrangement is a well-established method for the ring contraction of cyclic α-halo ketones to form carboxylic acid derivatives, and its application to acyclic precursors can lead to the formation of cyclopropanecarboxylic acids. wikipedia.org

| Pyrethroid Component | Synthetic Intermediate | Key Transformation |

| Chrysanthemic Acid | Halogenated 3,3-dimethylhexan-2-one | Favorskii Rearrangement |

Key Intermediate in Sex Pheromone Synthesis

While direct evidence is limited, the structural features of this compound make it a plausible precursor for the synthesis of certain insect sex pheromones. Many insect pheromones are complex organic molecules with specific stereochemistry that are used for communication. The synthesis of these compounds is a significant area of research in chemical ecology and pest management. For instance, the boll weevil pheromone, grandisol (B1216609), possesses a cyclobutane (B1203170) ring with a gem-dimethyl group, a structural motif that could potentially be derived from this compound through photochemical [2+2] cycloaddition reactions or other cyclization strategies. nih.gov However, published syntheses of grandisol have primarily utilized other starting materials. nih.govpherobase.com

Building Block for Other Biologically Active Molecules

The utility of this compound extends beyond insecticides and pheromones. As a versatile chemical scaffold, it holds potential for the synthesis of a broader range of biologically active molecules. The enone functionality is a common feature in many pharmacologically active compounds and natural products. The Michael addition of various nucleophiles to the β-position of the enone can introduce a wide array of substituents, leading to diverse molecular architectures. mdpi.com Furthermore, the terminal double bond can be subjected to various transformations, such as epoxidation, dihydroxylation, or cleavage, to introduce further functionality. This versatility makes this compound a valuable starting point for the construction of novel compounds with potential applications in medicinal chemistry and drug discovery. mdpi.comresearchgate.net

Construction of Complex Carbocyclic and Heterocyclic Frameworks

The reactivity of this compound is not limited to its role as a precursor for natural products. It is also a valuable tool for the construction of complex carbocyclic and heterocyclic ring systems, which are fundamental components of many synthetic targets.

Utilization in Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing one, are powerful methods for the construction of polycyclic systems. The Robinson annulation, a classic example, involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.org As an α,β-unsaturated ketone, this compound is a suitable Michael acceptor in such reactions. youtube.commasterorganicchemistry.comyoutube.com When reacted with an enolate of a ketone, it can lead to the formation of a 1,5-diketone intermediate, which can then undergo an intramolecular aldol condensation to afford a cyclohexenone derivative.

Another relevant transformation is the Nazarov cyclization, which is the acid-catalyzed 4π-electrocyclization of divinyl ketones to yield cyclopentenones. wikipedia.org While this compound is a mono-enone, it can be converted into a divinyl ketone through the addition of a vinyl nucleophile to the carbonyl group, followed by dehydration. The presence of the gem-dimethyl group can influence the stereochemical outcome of the cyclization. nih.govnih.gov

| Annulation Reaction | Reactant with this compound | Product Ring System |

| Robinson Annulation | Ketone Enolate | Cyclohexenone |

| Nazarov Cyclization | (after conversion to a divinyl ketone) | Cyclopentenone |

Role in Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient approach to molecular complexity. mdpi.com Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that are triggered by a single event. rsc.orgresearchgate.net

The α,β-unsaturated ketone moiety of this compound makes it an excellent substrate for initiating such reaction sequences. For example, a Michael addition to the enone can generate a new enolate, which can then participate in subsequent intramolecular reactions. This reactivity can be harnessed to construct complex polycyclic and heterocyclic systems in a single step. For instance, the reaction of α,β-unsaturated ketones with various nucleophiles is a common strategy for the synthesis of a wide range of heterocyclic compounds, including pyridines and pyrimidines. ekb.egresearchgate.net

Potential Contributions to Materials Science Research

The unique combination of a ketone functional group and a terminal double bond in this compound makes it a molecule of interest for the development of novel materials. These functional groups offer distinct reactive sites that can be exploited for the construction of complex macromolecular architectures.

Precursor for Conjugated Systems

Conjugated systems are characterized by alternating single and multiple bonds, which result in delocalized π-electrons. This electron delocalization imparts unique electronic and optical properties, making them essential components in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While this compound is not itself a conjugated molecule, its structure provides a scaffold for the creation of such systems through established synthetic transformations.

One potential pathway to induce conjugation is through an aldol condensation reaction. The ketone functionality can react with another carbonyl-containing molecule, and a subsequent dehydration step can lead to the formation of an α,β-unsaturated ketone. This newly formed double bond would be in conjugation with the carbonyl group, thus extending the π-system. If the reaction partner itself contains unsaturation, a more extended conjugated system could be constructed.

Another approach involves the modification of the terminal alkene. Cross-coupling reactions, such as the Heck or Suzuki coupling, could be employed to attach aromatic or other unsaturated moieties to the terminal carbon of the double bond. This would directly extend the π-system and create a conjugated pathway within the molecule. The choice of the coupling partner would allow for the fine-tuning of the electronic and photophysical properties of the resulting conjugated material.

Table 1: Potential Reactions for Inducing Conjugation in this compound

| Reaction Type | Reagents and Conditions | Resulting Structure | Potential Application |

| Aldol Condensation | Base catalyst, another carbonyl compound, heat | α,β-Unsaturated ketone | Chromophores, organic semiconductors |

| Heck Coupling | Palladium catalyst, aryl halide, base | Aryl-substituted alkene | Organic light-emitting materials |

| Suzuki Coupling | Palladium catalyst, aryl boronic acid, base | Aryl-substituted alkene | Organic photovoltaics |

Building Block for Polymer or Ligand Synthesis

The bifunctional nature of this compound also makes it a promising candidate as a monomer for polymerization or as a foundational structure for the synthesis of complex ligands.

Polymer Synthesis:

The terminal alkene group in this compound is susceptible to various polymerization methods.

Radical Polymerization: In the presence of a radical initiator, the double bond can undergo polymerization to form a polyalkane backbone with pendant ketone groups. These ketone functionalities can then be used for post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's properties, such as solubility, thermal stability, or cross-linking capabilities.

Coordination Polymerization: Using transition metal catalysts (e.g., Ziegler-Natta or metallocene catalysts), it may be possible to achieve more controlled polymerization of the alkene, potentially leading to polymers with specific tacticities. The ketone group could influence the polymerization process or serve as a site for further reactions.

Ring-Opening Metathesis Polymerization (ROMP): While not directly applicable to the acyclic alkene in this molecule, it could be envisioned that this compound could be first transformed into a cyclic monomer, for instance, through a Diels-Alder reaction, which could then undergo ROMP.

Ligand Synthesis:

The ketone functionality is a versatile handle for the synthesis of various ligands. Ligands are crucial in coordination chemistry and catalysis, and the ability to incorporate them into polymeric structures or attach them to surfaces is of significant interest in materials science.

Schiff Base Formation: The ketone can readily react with primary amines to form Schiff bases (imines). If a diamine is used, this can lead to the formation of bidentate ligands. These Schiff base ligands are well-known for their ability to coordinate with a wide range of metal ions, forming stable complexes that can have applications in catalysis, sensing, and as magnetic materials.

Reduction and Derivatization: The ketone can be reduced to a secondary alcohol, which can then be further functionalized, for example, by esterification to introduce other coordinating groups.

The presence of both a polymerizable group (alkene) and a ligand-forming group (ketone) in one molecule opens up the possibility of creating "polymer-ligands." These are macromolecules that have metal-coordinating sites either in the backbone or as pendant groups. Such materials can be used to immobilize catalysts, for metal ion sequestration, or in the creation of novel hybrid organic-inorganic materials.

Table 2: Potential Applications as a Building Block

| Application | Synthetic Strategy | Resulting Material | Potential Use |

| Polymer Synthesis | Radical polymerization of the alkene | Poly(3,3-dimethyl-5-en-2-one) | Functional polymer with pendant ketone groups for cross-linking or further modification |

| Coordination polymerization of the alkene | Stereoregular polymer | Advanced material with controlled properties | |

| Ligand Synthesis | Reaction of the ketone with a primary amine | Schiff base ligand | Metal complexes for catalysis or sensing |

| Reduction of the ketone followed by esterification | Chiral alcohol or ester ligand | Asymmetric catalysis |

Future Research Directions and Unexplored Avenues for 3,3 Dimethylhex 5 En 2 One

Development of Highly Stereoselective and Chemo-Selective Transformations

The presence of multiple reactive sites in 3,3-Dimethylhex-5-en-2-one—the carbonyl group, the α-carbon, the β-carbon of the enone system, and the terminal double bond—necessitates the development of highly selective synthetic methods. Future research should focus on transformations that can predictably target a single functional group, leaving the others intact.

Stereoselective Transformations: The prochiral nature of the carbonyl carbon and the potential for creating new stereocenters through conjugate addition or reactions at the terminal alkene make stereoselective synthesis a paramount objective.

Asymmetric Conjugate Addition: The development of catalytic systems for the enantioselective conjugate addition of various nucleophiles to the β-position of the enone would provide access to a wide range of chiral building blocks. Research in this area could explore the use of chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers, or transition metal complexes with chiral ligands. acs.org

Diastereoselective Reactions: For reactions that generate multiple stereocenters, controlling the diastereoselectivity will be crucial. This is particularly relevant for tandem reactions that involve both the enone and the terminal alkene.

Chemoselective Transformations: The ability to selectively functionalize one reactive site over others is a significant challenge.

Selective Carbonyl Reduction: Developing methods for the selective reduction of the ketone to the corresponding alcohol without affecting the terminal double bond is a key goal. This could be achieved using sterically hindered reducing agents or through catalytic transfer hydrogenation with carefully designed catalysts.

Selective Epoxidation: The chemoselective epoxidation of the terminal alkene in the presence of the electron-deficient enone double bond would provide valuable epoxide intermediates.

A summary of potential selective transformations is presented in Table 1.

| Transformation | Target Site | Potential Catalyst/Reagent | Expected Outcome |

| Asymmetric Michael Addition | β-Carbon of Enone | Chiral Phase-Transfer Catalyst | Enantioenriched β-substituted ketone |

| Diastereoselective Aldol (B89426) Reaction | α-Carbon of Ketone | Proline-derived Organocatalyst | Diastereomerically enriched aldol adduct |

| Chemoselective Hydrogenation | Terminal Alkene | Wilkinson's Catalyst (RhCl(PPh₃)₃) | Saturated ketone |

| Chemoselective Epoxidation | Terminal Alkene | m-CPBA with steric control | Epoxide at the terminal position |

Integration into Sustainable and Green Chemistry Methodologies

The synthesis of pyrethroids, where derivatives of this compound are employed, has traditionally involved multi-step processes with significant environmental footprints. mdpi.comarkat-usa.orgnih.gov Future research must prioritize the development of more sustainable and greener synthetic routes.

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This includes exploring catalytic C-H activation methods to avoid the use of pre-functionalized starting materials.

Use of Renewable Feedstocks: Investigating synthetic pathways that utilize renewable resources as starting materials for the synthesis of this compound itself would be a significant advancement.

Solvent Minimization and Use of Greener Solvents: Research into solvent-free reaction conditions or the use of environmentally benign solvents such as water, supercritical CO₂, or bio-derived solvents is crucial. acsgcipr.org

Exploration of Bio-Catalytic and Enzyme-Mediated Conversions

Biocatalysis offers a powerful and environmentally friendly approach to performing highly selective organic transformations. unipd.it The application of enzymes to the synthesis and modification of this compound is a promising and largely unexplored area.

Ene-Reductases for Asymmetric Reduction: Ene-reductases, particularly those from the Old Yellow Enzyme (OYE) family, are known to catalyze the asymmetric reduction of α,β-unsaturated ketones with high enantioselectivity. acsgcipr.orgnih.gov Screening a library of ene-reductases for the reduction of this compound could lead to the efficient synthesis of the corresponding chiral saturated ketone.